Visual Sensorimotor Inhibition: Ortho Isomer Exhibits Intermediate Potency Between Meta and Para
In a murine model of visual sensorimotor function, the ortho isomer (1-(cyclohexylmethyl)-2-methoxybenzene) demonstrated a distinct rank-order potency in inhibiting the visual placing response compared to its regioisomers. This provides a clear, quantifiable differentiation point for researchers requiring a specific level of sensorimotor interference. The rank order of inhibitory potency was established as meta > ortho > para [1]. This intermediate potency profile distinguishes the ortho compound from the more potent meta isomer and the less potent para isomer.
| Evidence Dimension | Potency to inhibit visual placing response |
|---|---|
| Target Compound Data | Rank order position: 2nd (meta > ortho > para) |
| Comparator Or Baseline | 1-cyclohexyl-3-methoxybenzene (meta) and 1-cyclohexyl-4-methoxybenzene (para) |
| Quantified Difference | Meta is more potent than ortho; ortho is more potent than para. |
| Conditions | CD-1 male mice; i.p. administration of 0.1-100 mg/kg; visual object response measured as arbitrary units over 5 hours. |
Why This Matters
This rank-order difference allows researchers to select the ortho isomer when an intermediate level of sensorimotor inhibition is required, avoiding the extreme potency of the meta isomer or the weaker effect of the para isomer.
- [1] Fantinati, A.; Ossato, A.; Bianco, S.; Canazza, I.; De Giorgio, F.; Trapella, C.; Marti, M. 1-cyclohexyl-x-methoxybenzene derivatives, novel psychoactive substances seized on the internet market. Synthesis and in vivo pharmacological studies in mice. Human Psychopharmacology: Clinical and Experimental 2017, 32 (3), e2560. View Source
